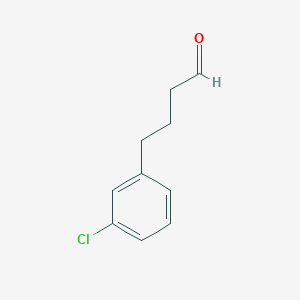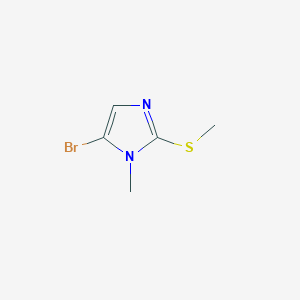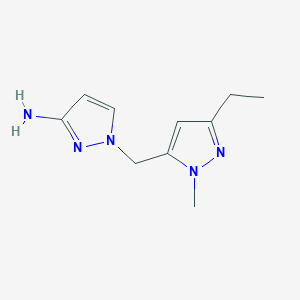
1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a chemical compound with the following systematic name4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Its molecular formula is C₇H₉ClN₂O₂, and it has a molecular weight of 188.61 g/mol [][1].
Physical Properties: It appears as colorless to pale yellow crystals or powder. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohols but insoluble in water. The compound is stable under normal temperature and pressure [][1].
Méthodes De Préparation
-
Synthetic Routes
- The synthesis of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine involves the following steps:
- React 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole.
- Next, react 4-chloro-3-ethyl-1-methylpyrazole with methyl formate using p-toluenesulfonic acid as a catalyst to yield this compound [1][1].
- The synthesis of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine involves the following steps:
-
Industrial Production Methods: : Information on large-scale industrial production methods is not widely available, but the compound can be synthesized in the laboratory using the above steps.
Analyse Des Réactions Chimiques
Reactivity and Common Reagents:
Major Products:
Applications De Recherche Scientifique
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Mécanisme D'action
- Specific information about the mechanism of action is not readily available. Further studies are required to understand how this compound exerts its effects.
- It may interact with specific molecular targets or pathways, but these remain to be elucidated.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its uniqueness lies in its specific structure and functional groups.
Remember that this compound’s research landscape may evolve over time, so staying updated with the latest scientific literature is essential for a comprehensive understanding
Propriétés
Formule moléculaire |
C10H15N5 |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[(5-ethyl-2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-8-6-9(14(2)12-8)7-15-5-4-10(11)13-15/h4-6H,3,7H2,1-2H3,(H2,11,13) |
Clé InChI |
IGTGNODCERUYAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1)CN2C=CC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








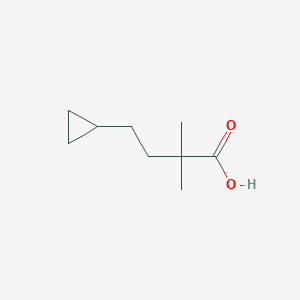

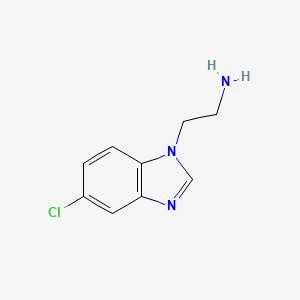
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
